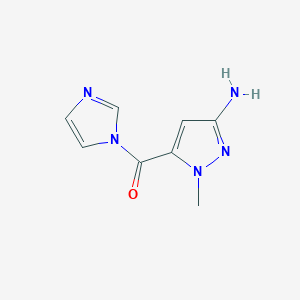

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine

Description

5-(1H-Imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl group at the 1-position and an imidazole-1-carbonyl moiety at the 5-position (Figure 1). This compound is part of a broader class of pyrazole-based molecules known for their versatility in medicinal chemistry and agrochemical applications. Pyrazole scaffolds are valued for their ability to engage in hydrogen bonding and π-π interactions, making them suitable for targeting enzymes or receptors.

Properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-imidazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-12-6(4-7(9)11-12)8(14)13-3-2-10-5-13/h2-5H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLZFXRSZJWLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole oxides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast cancer) | 2 |

| This compound | HeLa (Cervical cancer) | 5 |

These findings suggest that the compound may act as a potent anticancer agent, potentially comparable to established chemotherapeutics like Doxorubicin and Cisplatin .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives have also been investigated. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

ADMET Properties

In silico assessments have shown favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound. The physicochemical properties of the compound align well with criteria necessary for effective drug candidates, suggesting good oral bioavailability and low toxicity .

Study on Anticancer Activity

A notable study evaluated a series of pyrazole derivatives including this compound against various cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring could enhance cytotoxicity while reducing toxicity to normal cells .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that compounds with similar structures could significantly reduce inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features:

- Pyrazole core : Provides a planar aromatic system for molecular interactions.

- Methyl substituent at N1 : Enhances steric protection and modulates lipophilicity.

The synthesis of this compound likely involves amide coupling between 1-methyl-1H-pyrazol-3-amine and an imidazole carbonyl precursor, as inferred from analogous synthetic routes in related benzamide derivatives .

Comparison with Structural Analogs

Below is a detailed comparison of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Imidazole vs. Piperidine Carbonyl: The imidazole group in the target compound offers dual hydrogen-bond donor/acceptor sites, critical for targeting fungal cytochrome P450 enzymes (e.g., in perfurazoate derivatives) . In contrast, the piperidine variant’s basic nitrogen may improve solubility but reduce target specificity .

- Halogen Incorporation : The chloro-pyrazole analog (Table 1, row 5) demonstrates how halogenation can enhance stability and receptor binding, a strategy employed in agrochemicals like trifluoromethyl-triazole fungicides .

Pharmacological and Industrial Relevance

- Fungicidal Activity : The imidazole carbonyl group is a hallmark of perfurazoate, a fungicide with structural similarities to the target compound .

- Therapeutic Potential: Analogues like {1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (EP 1 926 722 B1) show promise in kinase inhibition, suggesting applications in diabetes or cancer therapy .

Biological Activity

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This unique structure contributes to its diverse biological activities, which have been the subject of various scientific investigations. This article reviews the biological activity of this compound, including its synthesis, biological evaluation, and potential applications in medicine and industry.

The molecular formula of this compound is with a molecular weight of approximately 191.19 g/mol . The synthesis typically involves cyclization reactions that can be optimized for yield and purity. Common synthetic routes include reactions involving amido-nitriles under controlled conditions, often utilizing catalysts such as nickel.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole and pyrazole moieties facilitate binding to active sites, leading to modulation of enzyme activity and various biochemical pathways. This interaction can result in significant biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against a range of bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 62.5 μg/mL |

| Staphylococcus aureus | 12 | 125 μg/mL |

| Pseudomonas aeruginosa | 10 | 250 μg/mL |

The compound shows varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to antimicrobial effects, studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The presence of the imidazole ring is particularly significant in enhancing its cytotoxic effects against various tumor cells.

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition comparable to standard antibiotics.

- Cancer Research : Research on its effects on human cancer cell lines revealed a dose-dependent increase in apoptosis markers, suggesting its role as a potential chemotherapeutic agent.

- Anti-inflammatory Studies : Investigations into its anti-inflammatory properties showed promise in reducing inflammatory markers in vitro, indicating potential for treating inflammatory diseases.

Q & A

Q. Optimization Strategies :

- Use aprotic solvents (e.g., DMF, THF) and bases like sodium hydride to enhance reaction efficiency.

- Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and temperature .

How can computational methods like quantum chemical calculations be applied to design efficient synthetic pathways for this compound?

Advanced Research Focus

Computational approaches, such as density functional theory (DFT) and reaction path searching, can predict reaction feasibility and transition states:

- Quantum Chemical Modeling : Calculate activation energies for key steps (e.g., coupling reactions) to identify energy barriers and optimize catalysts .

- In Silico Screening : Use molecular docking to predict the reactivity of intermediates with coupling agents (e.g., carbodiimides) .

- Data-Driven Feedback : Integrate experimental results into computational workflows to refine reaction parameters iteratively .

If biological assays show conflicting results for this compound’s activity, what methodological approaches can resolve these discrepancies?

Data Contradiction Analysis

Contradictory biological data may arise from assay variability or off-target interactions. Mitigation strategies include:

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional responses .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents on the pyrazole and imidazole rings to isolate contributions to activity .

- Metabolic Stability Testing : Assess compound stability in microsomal assays to rule out degradation artifacts .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Q. Basic Research Focus

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the methyl group on the pyrazole and the imidazole-carbonyl linkage. Key signals include:

- X-Ray Crystallography : Resolve the spatial arrangement of the imidazole and pyrazole rings to confirm regiochemistry .

What strategies can be employed to modify the imidazole and pyrazole rings to enhance target binding affinity?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substitute the imidazole with 1,2,4-triazole to evaluate effects on hydrogen bonding and solubility .

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazole to enhance metabolic stability and π-π stacking interactions .

- Conformational Restriction : Incorporate methyl or ethyl groups at strategic positions to rigidify the molecule and improve binding pocket fit .

How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS to identify degradation products .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced Research Focus

- Scale-Up Issues : Poor yields in coupling steps due to side reactions.

- Solutions :

- Switch from batch to flow chemistry for better heat and mass transfer during imidazole-carbonyl coupling .

- Use immobilized catalysts (e.g., polymer-supported carbodiimides) to simplify purification .

How does the compound’s dual heterocyclic system influence its pharmacokinetic properties?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.